![molecular formula C16H16ClN3O B4445999 3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4445999.png)
3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolopyrimidine derivative that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. The compound has been found to possess a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to act on various molecular targets, including enzymes and receptors, to elicit its biological effects. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been found to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine are diverse. The compound has been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine in lab experiments is its broad range of biological activities. The compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, among others. However, one of the limitations of using the compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of the compound.
Future Directions
There are several future directions for the research and development of 3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. One direction is to investigate its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, including its interactions with molecular targets and signaling pathways. Finally, further studies are needed to optimize the synthesis method of the compound and to determine its pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
The potential applications of 3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine in scientific research are vast. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to possess neuroprotective and anti-convulsant effects.
properties
IUPAC Name |
3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-10-8-11(2)20-16(18-10)15(14(19-20)9-21-3)12-4-6-13(17)7-5-12/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZIVCXKCCKXEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)COC)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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